molecular formula C13H18N2O3 B14243020 N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine CAS No. 229007-08-3

N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine

Katalognummer: B14243020
CAS-Nummer: 229007-08-3
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: ACGFPZIJPPEUEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C13H18N2O3 It is characterized by the presence of a nitrophenyl group attached to an oxan-4-amine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine typically involves the reaction of 4-nitrobenzyl chloride with N-methyl oxan-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxan-4-amine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine is unique due to the presence of both the nitrophenyl and oxan-4-amine groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

229007-08-3

Molekularformel

C13H18N2O3

Molekulargewicht

250.29 g/mol

IUPAC-Name

N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine

InChI

InChI=1S/C13H18N2O3/c1-14(12-6-8-18-9-7-12)10-11-2-4-13(5-3-11)15(16)17/h2-5,12H,6-10H2,1H3

InChI-Schlüssel

ACGFPZIJPPEUEQ-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=C(C=C1)[N+](=O)[O-])C2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.